molecular formula C16H17NO2S B2728594 Furan-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1797892-72-8

Furan-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No. B2728594
CAS RN: 1797892-72-8
M. Wt: 287.38
InChI Key: PQVUPZKHYCEOJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include studying its reactivity with various reagents and under different conditions .


Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties may also be analyzed .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have garnered significant attention due to their remarkable therapeutic efficacy as antibacterial agents. Microbial resistance remains a global concern, necessitating the development of more effective and secure antimicrobial compounds. Furan-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone, with its unique structure, holds promise in this regard. Researchers have synthesized various furan derivatives and evaluated their antibacterial activity against both gram-positive and gram-negative bacteria . Further investigations into its mechanism of action and potential synergies with existing antibiotics are warranted.

Enzyme Inhibition

Studies have demonstrated that low doses of compound 8 (a derivative of furan-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone) exhibit dose-dependent inhibition of monophenolase. Conversely, higher doses significantly increase enzyme activity . This intriguing dual effect suggests potential applications in enzyme-related disorders and therapeutic interventions.

Antimicrobial Potential

Among different furan derivatives, compounds 1a and 1b have shown good antimicrobial potential . Investigating the specific targets and modes of action of these derivatives could lead to novel treatment strategies for infectious diseases.

Therapeutic Diversity

Beyond antibacterial properties, furan compounds possess a wide range of therapeutic advantages, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, and anticancer effects . Furan-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone may contribute to this diverse pharmacological landscape.

Synthesis and Structural Characterization

Researchers have synthesized furan-2-yl(phenyl)methanone derivatives and established their structures using techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . Understanding the structure-activity relationships can guide further optimization and application.

Future Prospects

Given the versatility of furan derivatives, ongoing research should explore additional applications, such as antihypertensive, anti-aging, and neuroprotective effects. Collaborations between medicinal chemists, biologists, and pharmacologists will drive innovation in this field.

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It may also involve studying its effects on human health .

properties

IUPAC Name

furan-2-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-16(14-7-4-11-19-14)17-9-8-15(20-12-10-17)13-5-2-1-3-6-13/h1-7,11,15H,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVUPZKHYCEOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone

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